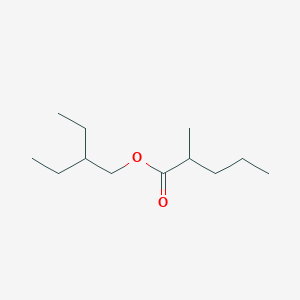
4-(4-Arsono-2-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Arsono-2-nitrophenyl)butanoic acid is a chemical compound known for its unique structure and properties. It is also referred to as benzenebutanoic acid, 4-arsonoyl-2-nitro- . This compound contains both an arsonic acid group and a nitro group attached to a phenyl ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Arsono-2-nitrophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylbutanoic acid derivative followed by the introduction of the arsonic acid group. The nitration reaction usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Arsono-2-nitrophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states of arsenic.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Various arsenic oxides.
Reduction: 4-(4-Amino-2-nitrophenyl)butanoic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-Arsono-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-Arsono-2-nitrophenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Arsono-2-nitrophenyl)propanoic acid
- 4-(4-Arsono-2-nitrophenyl)pentanoic acid
- 4-(4-Arsono-2-nitrophenyl)hexanoic acid
Uniqueness
4-(4-Arsono-2-nitrophenyl)butanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5455-77-6 |
|---|---|
Molecular Formula |
C10H12AsNO7 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
4-(4-arsono-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H12AsNO7/c13-10(14)3-1-2-7-4-5-8(11(15,16)17)6-9(7)12(18)19/h4-6H,1-3H2,(H,13,14)(H2,15,16,17) |
InChI Key |
IOCQDDQPTMOFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
